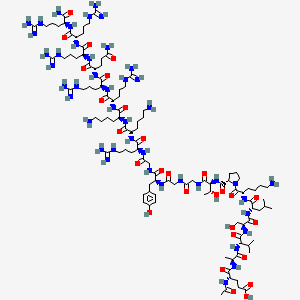
Parasin I TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parasin I (TFA) is a 19-amino acid histone H2A-derived peptide isolated from the skin of the catfish, and shows antimicrobial activity.
Applications De Recherche Scientifique
Antimicrobial Properties and Production
- Antimicrobial Peptide Production from Histone H2A : Parasin I, a 19-residue antimicrobial peptide, is produced from histone H2A in the skin mucus of wounded catfish. This process involves cathepsin D and a metalloprotease activated upon epidermal injury, contributing to the fish's innate host defense against microorganisms (Cho et al., 2002).
- Antimicrobial Activity : Parasin I exhibits strong antimicrobial activity against a range of microorganisms, including fish-specific bacterial pathogens. It is more potent than other known antimicrobial peptides like magainin 2, without hemolytic activity (Park et al., 1998).
Structural Analysis and Modifications
- Structure-Activity Relations : The structure and activity of Parasin I, particularly its amphipathic alpha-helical structure, have been studied. Specific amino acid deletions or substitutions can significantly affect its antimicrobial activity and membrane-binding capabilities (Koo et al., 2008).
- Recombinant Antimicrobial Peptide : Research on expressing and characterizing a recombinant form of Parasin I fused with human lysozyme in Pichia pastoris shows potential for development as a novel antimicrobial agent and an animal feed additive (Zhao et al., 2015).
Applications in Coatings and Engineering
- Antifouling and Antimicrobial Coatings : Tannic acid and Parasin I have been used to create multilayer coatings on stainless steel. These coatings exhibit good resistance to various bacteria and microalgae, making them useful in marine and aqueous environments (Xu et al., 2016).
- Slow-Release and Non-Toxic Emulsion Platform : Parasin I incorporated in Pickering emulsions shows potential for controlling bacterial resistance development. These emulsions can induce severe bacterial agglomeration and have reduced cytotoxicity, suggesting applications in combating multidrug-resistant bacteria in biomedical fields (Cai et al., 2020).
Propriétés
Nom du produit |
Parasin I TFA |
|---|---|
Formule moléculaire |
C₈₂H₁₅₄N₃₄O₂₄.C₂HF₃O₂ |
Poids moléculaire |
2114.33 |
Séquence |
One Letter Code: KGRGKQGGKVRAKAKTRSS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



